

# Comparative Study of Lopinavir/Ritonavir Metabolic Toxicities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic toxicities associated with the protease inhibitor (PI) combination lopinavir/ritonavir (LPV/r) and other antiretroviral agents. The information herein is supported by experimental data from various studies to assist researchers in understanding the metabolic implications of LPV/r use.

## **Data Presentation: Comparative Metabolic Effects**

The following tables summarize quantitative data from studies comparing the effects of lopinavir/ritonavir on key metabolic parameters against other antiretroviral drugs.

### **Table 1: Effects on Lipid Profile**



| Drug/Re<br>gimen                                              | Change<br>in<br>Triglyce<br>rides                  | Change<br>in Total<br>Cholest<br>erol          | Change<br>in LDL-<br>Cholest<br>erol | Change<br>in HDL-<br>Cholest<br>erol                  | Study<br>Populati<br>on              | Duratio<br>n        | Source           |
|---------------------------------------------------------------|----------------------------------------------------|------------------------------------------------|--------------------------------------|-------------------------------------------------------|--------------------------------------|---------------------|------------------|
| Lopinavir<br>/Ritonavir                                       | Significa<br>nt<br>Increase<br>(e.g., ~2-<br>fold) | Increase                                       | Increase                             | No<br>significan<br>t change<br>or slight<br>increase | HIV-<br>negative<br>men;<br>Mice     | 4 weeks;<br>8 weeks | [1][2][3]<br>[4] |
| Atazanav<br>ir                                                | No<br>significan<br>t change<br>vs.<br>control     | No<br>significan<br>t change<br>vs.<br>control | -                                    | -                                                     | Mice                                 | 8 weeks             | [5]              |
| Atazanav<br>ir/Ritonav<br>ir                                  | No<br>significan<br>t<br>increase                  | -                                              | -                                    | -                                                     | Healthy<br>HIV-<br>negative<br>men   | 10 days             | [6]              |
| Lopinavir<br>/Ritonavir<br>+<br>Saquinav<br>ir                | Similar to<br>LPV/r +<br>ZDV/3TC                   | Similar to<br>LPV/r +<br>ZDV/3TC               | -                                    | -                                                     | HIV-1-<br>infected,<br>ART-<br>naïve | 48 weeks            | [7]              |
| Lopinavir<br>/Ritonavir<br>+<br>Zidovudi<br>ne/Lamiv<br>udine | Similar to<br>LPV/r +<br>Saquinav<br>ir            | Similar to<br>LPV/r +<br>ZDV/3TC               | -                                    | -                                                     | HIV-1-<br>infected,<br>ART-<br>naïve | 48 weeks            | [7]              |

Table 2: Effects on Glucose Metabolism and Insulin Sensitivity



| Drug/Reg<br>imen               | Change in Insulin Sensitivit y (Euglyce mic Clamp)    | Change<br>in<br>Glucose<br>Tolerance<br>(OGTT)   | Change<br>in Fasting<br>Glucose/I<br>nsulin         | Study<br>Populatio<br>n            | Duration                   | Source    |
|--------------------------------|-------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------|------------------------------------|----------------------------|-----------|
| Lopinavir/R<br>itonavir        | Significant<br>Decrease<br>(~25%)                     | Worsened<br>(increased<br>glucose at<br>120 min) | No<br>significant<br>effect on<br>fasting<br>levels | Healthy<br>HIV-<br>negative<br>men | 10 days; 4<br>weeks        | [1][2][6] |
| Atazanavir/<br>Ritonavir       | No<br>significant<br>change<br>from<br>baseline       | No<br>significant<br>change in<br>glucose<br>AUC | -                                                   | Healthy<br>HIV-<br>negative<br>men | 10 days                    | [6]       |
| Indinavir                      | Significant Decrease (~34% single dose; ~17% 4 weeks) | -                                                | Increased<br>insulin and<br>HOMA                    | HIV-<br>negative<br>patients       | Single<br>dose; 4<br>weeks | [8]       |
| Ritonavir<br>(single<br>dose)  | Decrease<br>(~15%)                                    | -                                                | Increased<br>fasting<br>insulin                     | Healthy<br>volunteers              | Single<br>dose             | [9]       |
| Amprenavir<br>(single<br>dose) | No<br>significant<br>effect                           | -                                                | -                                                   | Healthy<br>volunteers              | Single<br>dose             | [9]       |

**Table 3: Effects on Body Composition and Adipose Tissue** 



| Drug/Reg<br>imen                                           | Effect on<br>Periphera<br>I Fat                                                 | Effect on<br>Central/Vi<br>sceral Fat                               | Key<br>Molecular<br>Changes<br>in<br>Adipose<br>Tissue     | Study<br>Populatio<br>n              | Duration             | Source |
|------------------------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------------------|--------------------------------------|----------------------|--------|
| Lopinavir/R<br>itonavir                                    | Peripheral<br>Lipoatroph<br>y (e.g.,<br>25%<br>reduction<br>in inguinal<br>WAT) | Not<br>significantl<br>y affected<br>or<br>increased<br>truncal fat | Increased SREBP-1c expression in peripheral adipose tissue | Mice; HIV-<br>1-infected<br>patients | 8 weeks;<br>48 weeks | [5][7] |
| Atazanavir                                                 | No<br>significant<br>change vs.<br>control                                      | -                                                                   | -                                                          | Mice                                 | 8 weeks              | [5]    |
| Lopinavir/R<br>itonavir +<br>Saquinavir                    | Statistically<br>significant<br>increase in<br>lower<br>extremity<br>fat (+19%) | Increased<br>truncal fat                                            | -                                                          | HIV-1-<br>infected,<br>ART-naïve     | 48 weeks             | [7]    |
| Lopinavir/R<br>itonavir +<br>Zidovudine<br>/Lamivudin<br>e | Decrease<br>in lower<br>extremity<br>fat (-6%)                                  | Increased<br>truncal fat                                            | -                                                          | HIV-1-<br>infected,<br>ART-naïve     | 48 weeks             | [7]    |

**Table 4: Mitochondrial Toxicity** 



| Drug/Regimen                                           | Effect on<br>Mitochondrial<br>DNA (mtDNA)                | Study<br>Population                                       | Duration | Source   |
|--------------------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------|----------|----------|
| Lopinavir/Ritonav<br>ir                                | Associated with mtDNA depletion                          | HIV-exposed<br>uninfected<br>infants                      | 1 year   | [10][11] |
| Lamivudine<br>(3TC)                                    | Associated with mtDNA depletion                          | HIV-exposed uninfected infants                            | 1 year   | [10][11] |
| Nevirapine +<br>Lopinavir/Ritonav<br>ir (NRTI-sparing) | Progressive increase in mtDNA content (+40% at 48 weeks) | HIV-infected<br>adults with<br>virological<br>suppression | 48 weeks | [12]     |

# Mandatory Visualization Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: LPV/r-induced dyslipidemia and lipoatrophy signaling.





Click to download full resolution via product page

Caption: Mechanisms of LPV/r-induced insulin resistance.





Click to download full resolution via product page

Caption: LPV/r-induced mitochondrial toxicity pathway.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the assessment of metabolic toxicities are provided below.

# **Hyperinsulinemic-Euglycemic Clamp**



This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure whole-body insulin-mediated glucose disposal.

#### Protocol Outline:

- Subject Preparation: Subjects fast overnight for at least 8-10 hours. Two intravenous
  catheters are inserted, one in an antecubital vein for infusions (insulin, glucose) and another
  in a contralateral hand or wrist vein for blood sampling. The sampling hand is placed in a
  heating box (~65°C) to arterialize the venous blood.[13]
- Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-3H]glucose or [6,6-2H2]glucose) is administered to measure basal hepatic glucose production.[14]
- Clamp Period: A continuous infusion of human insulin is started at a constant rate (e.g., 40-120 mU/m²/min) to achieve a hyperinsulinemic state.[13]
- Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (e.g., 90-100 mg/dL).[13]
- Steady State: The final 30-40 minutes of the clamp (typically a 2-hour procedure) are considered the steady-state period. The glucose infusion rate (GIR) during this time is calculated.
- Data Analysis: The GIR, often expressed as mg/kg/min, is a direct measure of insulinstimulated whole-body glucose disposal. A lower GIR indicates insulin resistance.

### Oral Glucose Tolerance Test (OGTT)

This test assesses the body's ability to clear a glucose load from the circulation.

Objective: To diagnose glucose intolerance and assess postprandial glucose metabolism.

#### Protocol Outline:

Subject Preparation: Subjects should have an unrestricted carbohydrate intake (≥150 g/day)
 for 3 days prior to the test.[15] An overnight fast of 10-16 hours is required.[7][15]



- Fasting Sample: A baseline (0-minute) venous blood sample is drawn to measure fasting plasma glucose.
- Glucose Administration: The subject ingests a standardized glucose solution (typically 75g of anhydrous glucose dissolved in 250-300 mL of water) over 5 minutes.
- Post-load Sampling: Venous blood samples are drawn at specific time points after the glucose load, with the 120-minute sample being the most critical for diagnosis.[7] Additional samples may be taken at 30, 60, and 90 minutes.
- Sample Handling: Blood samples are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) and centrifuged to separate plasma for glucose analysis.[15]
- Data Analysis: Plasma glucose concentrations at each time point are plotted. Diagnosis of impaired glucose tolerance or diabetes is based on established criteria (e.g., WHO or ADA guidelines) for the fasting and 2-hour glucose values.

## Quantification of Mitochondrial DNA (mtDNA) Copy Number by Real-Time PCR

This assay measures the relative amount of mitochondrial DNA compared to nuclear DNA, providing an indicator of mitochondrial content.

Objective: To quantify changes in mtDNA copy number in biological samples (e.g., peripheral blood mononuclear cells - PBMCs).

#### Protocol Outline:

- DNA Extraction: Total DNA is extracted from the sample (e.g., PBMCs or whole blood) using a commercial DNA isolation kit.
- Primer and Probe Design: Two sets of primers and probes (for TaqMan-based qPCR) or primers (for SYBR Green-based qPCR) are required. One set targets a conserved region of the mitochondrial genome (e.g., a gene like ND1), and the other targets a single-copy nuclear gene (e.g., β-globin or IFNB1) to serve as a reference.[5][16]



- Real-Time qPCR Reaction: The qPCR reaction is set up with the extracted DNA, primers, probes (if applicable), and a suitable master mix.
- Standard Curve: For absolute quantification, a standard curve is generated using plasmids containing the target mitochondrial and nuclear gene sequences at known concentrations.
   [17]
- Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).
- Data Analysis: The cycle threshold (Ct) values for both the mitochondrial and nuclear targets are determined. The relative mtDNA copy number can be calculated using the ΔCt method (ΔCt = Ct\_nuclear Ct\_mitochondrial), with the final value often expressed as 2 x 2<sup>Δ</sup>Ct.[17] For absolute quantification, the copy number is determined from the standard curve. A decrease in this ratio indicates mtDNA depletion.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. prosciento.com [prosciento.com]
- 2. The metabolic effects of lopinavir/ritonavir in HIV-negative men PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Neurologic Consequences of Chronic Lopinavir/Ritonavir Administration to C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and neurologic consequences of chronic lopinavir/ritonavir administration to C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantification of Cellular and Cell-Free Mitochondrial DNA Copy Number from Human Blood and Urinary Samples Using Real Time Quantitative PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]



- 8. researchgate.net [researchgate.net]
- 9. Lopinavir/Ritonavir Treatment Induces Oxidative Stress and Caspaseindependent Apoptosis in Human Glioblastoma U-87 MG Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. Lopinavir/ritonavir Induces Mitochondrial Toxicity in HIV-exposed Uninfected Children [natap.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Glucose Tolerance Test StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Study of Lopinavir/Ritonavir Metabolic Toxicities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675083#comparative-study-of-lopinavir-ritonavir-metabolic-toxicities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com